1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-3-phenylpyrrolidine
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Overview
Description
1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-3-phenylpyrrolidine is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-3-phenylpyrrolidine typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with various reagents under specific conditions. One common method includes the halogenation of 2-methylimidazo[1,2-a]pyridine, followed by further reactions to introduce the phenylpyrrolidinyl group . Industrial production methods may involve multi-step synthesis processes with rigorous purification steps to ensure high purity and yield.
Chemical Reactions Analysis
1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-3-phenylpyrrolidine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination and iodination, are common, leading to the formation of various halogenated derivatives.
Common Reagents and Conditions: Typical reagents include bromine, iodine, and sodium methoxide, with reactions often conducted in solvents like chloroform or ethanol.
Major Products: The major products formed from these reactions include halogenated imidazopyridines and other substituted derivatives.
Scientific Research Applications
1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-3-phenylpyrrolidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of fluorescent probes and light-sensitive dyes.
Mechanism of Action
The mechanism of action of 1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-3-phenylpyrrolidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes responsible for DNA degradation and fatty acid synthesis, thereby providing protection against oxidative damage . Additionally, it can regulate signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and proliferation .
Comparison with Similar Compounds
1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-3-phenylpyrrolidine can be compared with other imidazopyridine derivatives:
Zolpidem: Used as a medication for insomnia.
Saripidem: A sedative and anxiolytic drug.
Zolimidine: An antiulcer drug.
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-18(22-11-6-5-9-17(22)20-14)19(23)21-12-10-16(13-21)15-7-3-2-4-8-15/h2-9,11,16H,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANNNTSMADBJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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